4-Methoxy-2,5-dimethylbenzoic acid

Descripción

Overview of Benzoic Acid Derivatives in Organic Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are ubiquitous in the natural world and synthetic chemistry. researchgate.net They are integral to the synthesis of a wide range of organic compounds and are recognized for their significant biological activities. In the realm of materials science, they serve as precursors to polymers and other functional materials. The study of benzoic acid derivatives has been instrumental in the development of fundamental chemical theories, such as the Hammett equation, which quantifies the electronic effects of substituents on the reactivity of aromatic compounds. nih.gov

Significance of Methoxy (B1213986) and Methyl Substituents in Aromatic Systems

The introduction of methoxy (-OCH₃) and methyl (-CH₃) groups onto an aromatic ring imparts distinct electronic and steric characteristics that significantly influence the molecule's behavior.

The methyl group is also an activating group, directing incoming electrophiles to the ortho and para positions. stackexchange.comvedantu.comlibretexts.org Its activating nature stems from two main effects: the inductive effect, where the alkyl group donates electron density to the more electronegative sp²-hybridized carbons of the benzene (B151609) ring, and hyperconjugation, which involves the delocalization of sigma-electrons from the C-H bonds of the methyl group into the pi-system of the ring. stackexchange.com This electron donation stabilizes the carbocation intermediate formed during electrophilic substitution, thereby increasing the reaction rate. libretexts.org Methyl groups also contribute to the hydrophobicity and can influence the conformation of molecules through steric interactions. nih.gov

Contextualizing 4-Methoxy-2,5-dimethylbenzoic Acid within Benzoic Acid Research

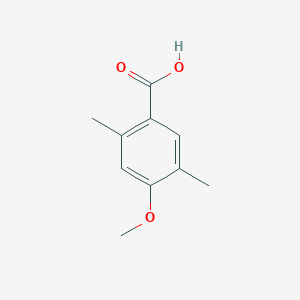

This compound is a polysubstituted benzoic acid derivative that combines the electronic and steric features of methoxy and methyl groups. The specific arrangement of these substituents on the benzoic acid scaffold—a methoxy group at the para position (C4) and two methyl groups at the ortho (C2) and meta (C5) positions relative to the carboxylic acid—creates a unique chemical entity.

The combination of these substituents makes this compound an interesting subject for research in areas such as synthetic methodology, where its unique substitution pattern could be exploited to direct further chemical transformations. Its structural complexity also makes it a valuable model compound for spectroscopic and crystallographic studies to understand the intramolecular interactions between the various functional groups.

| Property | Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Structure | A benzoic acid core with a methoxy group at position 4, and methyl groups at positions 2 and 5. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-2,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUIXMXEFZKIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372871 | |

| Record name | 4-methoxy-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58106-26-6 | |

| Record name | 4-methoxy-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 2,5 Dimethylbenzoic Acid and Its Precursors

Classical Synthesis Routes

Traditional methods for synthesizing 4-methoxy-2,5-dimethylbenzoic acid typically involve multi-step processes, often beginning with the functionalization of a substituted benzene (B151609) ring, followed by oxidation to form the carboxylic acid.

Gattermann Reaction and Modifications for 4-Hydroxy-2,5-dimethylbenzaldehyde Precursor

A key precursor to the target molecule is 4-hydroxy-2,5-dimethylbenzaldehyde. The Gattermann reaction, a classic method for formylating phenols, can be employed to introduce an aldehyde group onto 2,5-dimethylphenol (B165462). This reaction traditionally uses hydrogen cyanide and a Lewis acid catalyst. However, due to the hazardous nature of hydrogen cyanide, various modifications have been developed.

Following the formation of 4-hydroxy-2,5-dimethylbenzaldehyde, a methylation step is required to convert the hydroxyl group to a methoxy (B1213986) group, yielding 4-methoxy-2,5-dimethylbenzaldehyde (B1293634). This is commonly achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base.

Oxidation of 4-Methoxy-2,5-dimethylbenzaldehyde to the Carboxylic Acid

The penultimate step in many classical syntheses is the oxidation of the aldehyde group of 4-methoxy-2,5-dimethylbenzaldehyde. This transformation converts the aldehyde into a carboxylic acid, yielding the final product. A variety of oxidizing agents can be utilized for this purpose. The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7). nih.gov Phase transfer catalysts have also been used in conjunction with dichromate to carry out the oxidation in organic solvents, achieving yields of over 90%. chemijournal.com

| Oxidizing Agent | Solvent/Conditions | Yield |

| Potassium Dichromate | Acidic medium, Toluene/Ethyl Acetate, Phase Transfer Catalyst | >90% chemijournal.com |

| Potassium Permanganate | Alkaline solution, heat | Variable |

This table presents common oxidizing agents for the conversion of substituted benzaldehydes to benzoic acids. Specific yields for 4-methoxy-2,5-dimethylbenzaldehyde may vary.

Synthesis from 2,5-Dimethylphenol and Related Derivatives

An overarching classical strategy begins with 2,5-dimethylphenol. This route encapsulates the previously mentioned steps in a cohesive pathway. The synthesis commences with the formylation of 2,5-dimethylphenol to produce 4-hydroxy-2,5-dimethylbenzaldehyde. This is followed by the methylation of the hydroxyl group to give 4-methoxy-2,5-dimethylbenzaldehyde. The final step is the oxidation of the aldehyde to the desired this compound. This multi-step process highlights the utility of 2,5-dimethylphenol as a readily available starting material for constructing the target molecule.

Modern Synthetic Approaches

Contemporary synthetic methods often focus on improving efficiency, reducing waste, and utilizing more environmentally benign reagents. These approaches include advanced catalytic systems and novel carboxylation techniques.

Catalytic Oxidation Methods (e.g., air catalytic oxidation)

In line with the principles of green chemistry, modern approaches seek to replace stoichiometric heavy metal oxidants with catalytic methods that use cleaner oxidants like molecular oxygen from the air. nih.govmisericordia.edu For the oxidation of substituted benzaldehydes, heterogeneous catalysts, such as platinum on carbon (Pt/C), can effectively use ambient dissolved oxygen as the terminal oxidant to convert aldehydes to their corresponding carboxylic acids. nsf.gov Another modern approach involves electrocatalytic oxidation using gold nanoparticles supported on titanium dioxide, which can facilitate the conversion of benzaldehyde (B42025) to benzoic acid. nih.gov These methods offer the advantages of milder reaction conditions and reduced environmental impact. misericordia.edu

| Catalyst System | Oxidant | Key Features |

| Platinum on Carbon (Pt/C) | Dissolved Air/Oxygen | Heterogeneous catalyst, ambient conditions nsf.gov |

| Gold Nanoparticles on TiO2 | - (Electrocatalytic) | Milder potentials than oxygen evolution nih.gov |

| N-heterocyclic carbenes | Atmospheric Oxygen | Solvent-free, microwave irradiation misericordia.edu |

This table showcases modern catalytic systems for aldehyde oxidation. The specific application to 4-methoxy-2,5-dimethylbenzaldehyde is a potential extension of these general methods.

Carboxylation Reactions (e.g., Nickel-Catalyzed Carboxylation of Aryl Iodides)

A more direct and modern approach to introducing the carboxylic acid group is through direct carboxylation reactions. Nickel-catalyzed carboxylation of aryl halides, such as the corresponding 1-iodo-4-methoxy-2,5-dimethylbenzene, with carbon dioxide (CO2) has emerged as a powerful tool. organic-chemistry.org These reactions often employ a nickel catalyst, such as NiCl2(PPh3)2, and a reducing agent, like manganese powder, and can proceed under mild conditions, such as at room temperature and atmospheric pressure of CO2. organic-chemistry.org This methodology is tolerant of various functional groups and represents a more atom-economical route to aryl carboxylic acids. organic-chemistry.orgrsc.orgdntb.gov.ua An alternative protocol involves the use of formate (B1220265) as a CO source, which generates carbon monoxide in situ, thereby avoiding the handling of gaseous CO. rsc.orgdntb.gov.ua

This table illustrates modern nickel-catalyzed carboxylation methods. The substrate would be an appropriately substituted aryl halide or pseudo-halide.

Solid-Phase Chemistry Techniques

Solid-phase synthesis offers a powerful alternative to traditional solution-phase chemistry, providing advantages such as the use of excess reagents to drive reactions to completion and simplified purification processes through filtration and washing. crsubscription.com This methodology can be effectively applied to the synthesis of substituted benzoic acids like this compound.

The core of solid-phase synthesis lies in anchoring a starting material to a solid support, typically a polymer bead, and then carrying out a series of reactions. crsubscription.com After the desired transformations are complete, the target molecule is cleaved from the support. For the synthesis of benzoic acid derivatives, a suitable linker is crucial. For instance, a substituted benzyl (B1604629) amide linker can be employed, where the addition of methoxy groups to the benzene ring can increase the acid lability of the linker, facilitating the cleavage of the final product. crsubscription.com

While direct solid-phase synthesis of this compound is not extensively detailed in the provided results, the principles of solid-phase synthesis of substituted benzoic acids are well-established. crsubscription.comresearchgate.net The general approach would involve:

Attachment to Resin: An appropriate precursor, such as a protected 2,5-dimethylphenol derivative, would be attached to a solid support via a suitable linker.

Functional Group Manipulation: A series of reactions would be performed on the resin-bound substrate. This could include the introduction of the methoxy group and the carboxylation step.

Cleavage: The final product, this compound, would be cleaved from the resin, often using acidic conditions. crsubscription.com

This technique is particularly advantageous for creating libraries of related compounds for screening purposes. crsubscription.com

Derivatization from Related Isomers (e.g., 2-methoxy-4,5-dimethylbenzoic acid)

An alternative and often practical approach to synthesizing this compound is through the derivatization of a closely related isomer, such as 2-methoxy-4,5-dimethylbenzoic acid. This strategy can be advantageous if the starting isomer is more readily available or synthetically accessible. The conversion would necessitate a rearrangement or a series of reactions to shift the methoxy group from the 2-position to the 4-position.

While a direct conversion from 2-methoxy-4,5-dimethylbenzoic acid to its 4-methoxy isomer is not explicitly described, the synthesis of related substituted benzoic acids from their isomers is a known strategy. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid has been achieved from starting materials like 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, demonstrating the feasibility of manipulating substituent positions on the benzene ring through multi-step synthetic sequences. researchgate.net

A potential, though not explicitly documented, pathway could involve:

Demethylation: Removal of the methyl group from the 2-methoxy position of 2-methoxy-4,5-dimethylbenzoic acid to yield a hydroxyl group.

Selective Remethylation: Re-introduction of the methyl group at the more sterically accessible or electronically favored 4-position hydroxyl group.

The feasibility and regioselectivity of such a process would depend heavily on the specific reaction conditions and reagents employed. The synthesis of related compounds like 5-hydroxy-4-methoxy-2-nitrobenzoic acid from 4,5-dimethoxy-2-nitrobenzoic acid highlights that selective demethylation is a viable strategy in substituted anisole (B1667542) systems. google.com

Considerations in Synthetic Strategy

Yield Optimization and Reaction Efficiency

Maximizing the yield and efficiency of each synthetic step is paramount for both economic viability and resource conservation. Several factors can be manipulated to optimize the yield of benzoic acid syntheses.

Catalyst Selection: The choice of catalyst can significantly impact reaction rates and product selectivity. For instance, in the oxidation of benzyl alcohols to benzoic acids, catalysts like a combination of TBHP/oxone and FeCl3 have been shown to be effective and selective under solvent-free conditions. researchgate.net

Reaction Conditions: Parameters such as temperature, reaction time, and solvent play a crucial role. For example, the synthesis of benzilic acid from benzil (B1666583) saw a higher yield (76.08%) using a green chemistry approach involving grinding with NaOH and heating on a water bath compared to a conventional method (65.21%). wjpmr.com

Reagent Stoichiometry: The molar ratios of reactants can be adjusted to drive the reaction towards the desired product and minimize side reactions. A patented two-step synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid specifies precise molar ratios of reactants to achieve a high total yield of 75% and a purity of 99.5%. google.com

Table 1: Comparison of Yields in Benzoic Acid Synthesis

| Reaction | Method | Yield | Reference |

| Benzilic acid from benzil | Green Chemistry Approach | 76.08% | wjpmr.com |

| Benzilic acid from benzil | Conventional Method | 65.21% | wjpmr.com |

| 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid | Patented Two-Step Synthesis | 75% | google.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to minimize the environmental impact of chemical processes. indianchemicalsociety.comresearchgate.net This involves strategies such as using less hazardous chemicals, employing renewable feedstocks, and improving energy efficiency. indianchemicalsociety.com

Solvent-Free Reactions: Conducting reactions without a solvent, or using environmentally benign solvents like water, is a key principle of green chemistry. wjpmr.comindianchemicalsociety.com For example, the synthesis of substituted benzoic acids has been successfully carried out under solvent-free conditions using microwave irradiation. researchgate.net

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. researchgate.net Reactions that avoid the use of protecting groups or other temporary modifications are generally more atom-economical. indianchemicalsociety.com

Use of Safer Reagents: Replacing toxic and hazardous reagents with greener alternatives is a significant aspect of green chemistry. wjpmr.com For instance, in the synthesis of acetanilide, using zinc dust and acetic acid is a greener approach than using acetic anhydride (B1165640) and pyridine. researchgate.net A direct, biomass-based synthesis of benzoic acid has been developed using formic acid for the deoxygenation of quinic acid, a derivative of glucose, offering a sustainable alternative to petroleum-based methods. escholarship.org

Stereochemical Control and Regioselectivity in Analog Preparation

When preparing analogs of this compound, controlling the stereochemistry and regioselectivity of the reactions is crucial for obtaining the desired isomer.

Regioselectivity: This refers to the control of the position at which a reaction occurs on a molecule. In the synthesis of substituted benzoic acids, the directing effects of existing substituents on the aromatic ring play a critical role. For example, the methoxy group is known to be an ortho-para director in electrophilic aromatic substitution reactions. youtube.com However, in some transition metal-catalyzed C-H activation reactions, the regioselectivity can be influenced by both steric and electronic factors, and sometimes leads to unexpected products. mdpi.com The presence of alkoxy groups can sometimes lead to poor regioselectivity in C-H activation reactions. mdpi.com

Stereochemical Control: This is important when the target molecule contains chiral centers. While this compound itself is not chiral, the synthesis of its analogs might involve the creation of stereocenters. Strategies to control stereochemistry include substrate control, where the existing stereochemistry in a molecule influences the outcome of a subsequent reaction, and auxiliary control, where a temporary chiral group is introduced to direct the stereochemistry of a reaction and is later removed. youtube.com

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For 4-Methoxy-2,5-dimethylbenzoic acid, both ¹H and ¹³C NMR would provide crucial information about its carbon-hydrogen framework.

Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between δ 10.0 and 13.0 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding.

Aromatic Protons (Ar-H): The benzene (B151609) ring has two non-equivalent aromatic protons. One proton is at position 3 (between the carboxylic acid and methoxy (B1213986) groups) and the other at position 6 (adjacent to a methyl group). These would appear as two distinct singlets, as they are not adjacent to any other protons on the ring. The proton at C6 is expected to appear slightly more upfield than the proton at C3 due to the influence of the neighboring electron-donating methyl group.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet around δ 3.8 ppm.

Methyl Protons (-CH₃): There are two distinct methyl groups attached to the aromatic ring at positions 2 and 5. These would each give rise to a singlet in the spectrum, likely in the range of δ 2.2-2.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Aromatic H (C3-H) | ~7.0 - 7.5 | Singlet |

| Aromatic H (C6-H) | ~6.8 - 7.2 | Singlet |

| -OCH₃ | ~3.8 | Singlet |

| -CH₃ (at C2) | ~2.2 - 2.5 | Singlet |

Carbon-13 NMR (¹³C NMR) Chemical Shifts and Multiplicities

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show ten distinct signals, corresponding to each of the unique carbon atoms in the molecule.

Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to have the most downfield chemical shift, typically in the range of δ 170-180 ppm.

Aromatic Carbons (C-Ar): Six signals are anticipated for the aromatic carbons. The carbon attached to the methoxy group (C4) would be significantly shielded and appear around δ 155-160 ppm. The carbons bearing the methyl groups (C2 and C5) and the carboxylic acid group (C1) would also have distinct chemical shifts. The two unsubstituted aromatic carbons (C3 and C6) would appear in the typical aromatic region of δ 110-140 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate at approximately δ 55-60 ppm.

Methyl Carbons (-CH₃): The two methyl carbons would appear as two distinct signals in the upfield region of the spectrum, typically between δ 15-25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 170 - 180 |

| C1 (Ar-C-COOH) | ~125 - 135 |

| C2 (Ar-C-CH₃) | ~130 - 140 |

| C3 (Ar-CH) | ~110 - 120 |

| C4 (Ar-C-OCH₃) | ~155 - 160 |

| C5 (Ar-C-CH₃) | ~135 - 145 |

| C6 (Ar-CH) | ~115 - 125 |

| -OCH₃ | 55 - 60 |

| -CH₃ (at C2) | 15 - 25 |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR, DEPT)

While not documented for this specific compound, advanced NMR techniques would be invaluable for unambiguous structural confirmation.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would differentiate the carbon signals. Methylene (CH₂) carbons would appear as negative peaks, while methine (CH) and methyl (CH₃) carbons would give positive peaks. Quaternary carbons (including the carbonyl and substituted aromatic carbons) would be absent. This would help in assigning the aromatic and methyl carbon signals.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): Would show correlations between coupled protons. For this molecule, no significant correlations would be expected as all proton groups are singlets.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments for the aromatic CH, methoxy, and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methoxy protons and the C4 aromatic carbon, and between the methyl protons and their attached and adjacent aromatic carbons. This would be crucial for definitively assigning the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The spectrum for this compound would be expected to show several characteristic absorption bands.

Identification of Characteristic Functional Group Vibrations (e.g., C=O, O-H, C-O-C)

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methoxy groups would be observed between 2850 and 3000 cm⁻¹.

C=O Stretch (Carbonyl): A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions for the aromatic ring C=C stretching are anticipated in the 1450-1600 cm⁻¹ region.

C-O-C Stretch (Ether): The asymmetric C-O-C stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹, while the symmetric stretch would appear near 1050 cm⁻¹.

O-H Bend: A broad absorption may be seen around 920 cm⁻¹ due to the out-of-plane bending of the hydrogen-bonded O-H group.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Methyl/Methoxy | C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl | C=O Stretch | 1680 - 1710 | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ether | C-O-C Asymmetric Stretch | ~1250 | Strong |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₂O₃), the molecular weight is 180.20 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 180. Subsequent fragmentation could lead to several characteristic ions:

Loss of a methyl group (-CH₃): A peak at m/z = 165, resulting from the loss of one of the methyl groups.

Loss of a methoxy group (-OCH₃): A peak at m/z = 149.

Loss of a carboxyl group (-COOH): A peak at m/z = 135.

Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion could lead to a peak at m/z = 136.

The relative abundances of these fragment ions would help in confirming the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Diffraction (XRD) and Crystallographic Analysis of Derivatives

X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. While crystallographic data for this compound itself is not specified in the provided context, analysis of its derivatives provides insight into the structural possibilities.

Furthermore, metal complexes of related methoxybenzoates have been characterized using X-ray powder diffractometry to confirm their composition and crystalline nature. nist.gov For example, the final residues of thermal decomposition studies on metal-4-methoxybenzoate complexes were confirmed by X-ray powder diffractometry. semanticscholar.orgabo.fi This technique is crucial for confirming the crystal structure of newly synthesized materials and understanding the coordination environment of metal ions in complexes.

Thermal Analysis (TG-DTA) of Related Compounds

Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), provide information about the physical and chemical changes that occur in a substance as a function of temperature. These methods are used to study thermal stability, dehydration, and decomposition processes.

Studies on the metal complexes of 4-methoxybenzoate (B1229959) and other related methoxybenzoates offer valuable data on their thermal behavior. semanticscholar.orgnist.govabo.fi

Dehydration: Hydrated metal complexes of 4-methoxybenzoate first undergo dehydration. For example, Mn(C₈H₇O₃)₂·2H₂O loses its two water molecules in a single step between 80-140°C. abo.fi Similarly, Ni(C₈H₇O₃)₂·3.5H₂O shows a mass loss corresponding to 3.5 water molecules between 100-160°C. semanticscholar.org This dehydration step is typically observed as an endothermic peak in the DTA curve.

Thermal Decomposition: Following dehydration, the anhydrous compounds remain stable up to a certain temperature before decomposing. The decomposition of metal 4-methoxybenzoates often occurs in multiple, overlapping steps, corresponding to exothermic peaks in the DTA curves, which are attributed to the oxidation and combustion of the organic ligand. abo.fi The final residue is typically a metal oxide, the identity of which can be confirmed by the total mass loss in the TG curve and by X-ray powder diffraction. nist.govabo.fi For instance, the thermal decomposition of copper(II) 3-methoxybenzoate hydrate (B1144303) results in CuO as the final residue. nist.gov

Table 2: Thermal Analysis Data for Bivalent Metal 4-Methoxybenzoate Hydrates

| Compound | Dehydration Temp. Range (°C) | Decomposition | Final Residue |

| Mn(C₈H₇O₃)₂·2H₂O | 80 - 140 | Begins at 265°C | Mn₃O₄ |

| Ni(C₈H₇O₃)₂·3.5H₂O | 100 - 160 | Begins after dehydration | NiO |

| Cu(C₈H₇O₃)₂·3H₂O | 70 - 120 | Begins at 235°C | CuO |

This data demonstrates that the thermal stability of these related compounds can be systematically studied, providing crucial information about their composition and behavior at elevated temperatures.

Chemical Reactivity and Derivatization

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of derivatization reactions, including esterification, amidation, and reduction.

Esterification Reactions (e.g., ethyl 4-methoxy-2,5-dimethylbenzoate)

The conversion of 4-methoxy-2,5-dimethylbenzoic acid to its corresponding esters is a fundamental transformation. A common and straightforward method for this is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

For the synthesis of ethyl 4-methoxy-2,5-dimethylbenzoate, the carboxylic acid would be refluxed with an excess of ethanol and a catalytic amount of sulfuric acid. The use of excess ethanol serves to shift the reaction equilibrium towards the formation of the ester product. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the ethanol molecule. Subsequent dehydration yields the final ester product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

| Reactant | Reagent | Conditions | Product |

| This compound | Ethanol, Sulfuric acid (catalyst) | Reflux | Ethyl 4-methoxy-2,5-dimethylbenzoate |

Amidation and Peptide Coupling

The formation of amides from this compound is another important derivatization. This can be achieved by reacting the carboxylic acid with an amine. However, direct reaction requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first.

A common method for amide bond formation is the use of coupling reagents, which are widely employed in peptide synthesis. Reagents such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) activate the carboxylic acid by converting the hydroxyl group into a better leaving group. This activated intermediate then readily reacts with the amine to form the amide bond under mild conditions. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions.

General Amidation Procedure:

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

Add a coupling reagent (e.g., DCC or HATU) and an amine.

Stir the reaction mixture at room temperature until completion.

The resulting amide can be isolated and purified using standard techniques.

Reduction to Alcohols and Aldehydes

The carboxylic acid moiety of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can effectively reduce the carboxylic acid to the corresponding primary alcohol, (4-methoxy-2,5-dimethylphenyl)methanol. The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup to yield the alcohol. Borane-THF complex is another powerful reagent for this transformation, offering high yields and chemoselectivity.

| Reactant | Reagent | Product |

| This compound | 1. LiAlH₄ in THF2. H₃O⁺ | (4-Methoxy-2,5-dimethylphenyl)methanol |

| This compound | BH₃·THF | (4-Methoxy-2,5-dimethylphenyl)methanol |

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Direct reduction is often difficult to control and can lead to over-reduction to the alcohol. A common strategy involves a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or a Weinreb amide. This intermediate can then be reduced to the aldehyde using a milder reducing agent, such as lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H). This approach allows for the controlled formation of 4-methoxy-2,5-dimethylbenzaldehyde (B1293634).

Reactions at the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating effects of the methoxy (B1213986) and methyl groups.

Electrophilic Aromatic Substitution Reactions

The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and is ortho, para-directing. The two methyl groups are also activating and ortho, para-directing. The carboxylic acid group, however, is a deactivating group and is meta-directing.

Given the positions of the existing substituents (methoxy at C4, methyl at C2 and C5), the potential sites for electrophilic attack are C3 and C6. The strong activating and directing effect of the methoxy group, along with the methyl groups, will predominantly favor substitution at the positions ortho and para to them. In this case, the C3 and C6 positions are ortho to the methoxy and a methyl group, respectively. Steric hindrance from the adjacent methyl and carboxylic acid groups will also influence the regioselectivity.

Halogenation: Bromination or chlorination of this compound is expected to occur at the C3 or C6 position. For instance, reaction with bromine in the presence of a Lewis acid catalyst would likely yield a mixture of 3-bromo- and 6-bromo-4-methoxy-2,5-dimethylbenzoic acid.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also be directed to the C3 or C6 position to furnish the corresponding nitro derivatives. The strongly activating nature of the methoxy group makes this reaction proceed readily.

Sulfonation: Treatment with fuming sulfuric acid would lead to the introduction of a sulfonic acid group at either the C3 or C6 position.

Friedel-Crafts Reactions: The carboxylic acid group is strongly deactivating towards Friedel-Crafts alkylation and acylation. Therefore, these reactions are generally not feasible on this compound itself. To perform a Friedel-Crafts reaction on the aromatic ring, the carboxylic acid would likely need to be protected or converted to a different functional group.

| Reaction Type | Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-methoxy-2,5-dimethylbenzoic acid and/or 6-Bromo-4-methoxy-2,5-dimethylbenzoic acid |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-methoxy-2,5-dimethylbenzoic acid and/or 6-Nitro-4-methoxy-2,5-dimethylbenzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 4-Carboxy-5-methoxy-2,5-dimethylbenzenesulfonic acid and/or 2-Carboxy-5-methoxy-3,6-dimethylbenzenesulfonic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to activate it towards nucleophilic attack. The aromatic ring of this compound is electron-rich due to the presence of the activating methoxy and methyl groups. Therefore, it is not susceptible to nucleophilic aromatic substitution under standard conditions. The absence of a good leaving group (like a halogen) and the lack of strong electron-withdrawing substituents make this type of reaction highly unlikely for this compound.

Oxidation and Reduction of the Aromatic Nucleus

The reactivity of the aromatic nucleus of this compound towards oxidation and reduction is influenced by the activating methoxy and methyl substituents and the deactivating carboxylic acid group. While specific studies on the comprehensive oxidation and reduction of the aromatic ring of this compound are not extensively detailed in the available literature, the behavior of analogous compounds provides insight into potential transformations.

Oxidation reactions targeting the aromatic ring of substituted benzoic acids can be challenging to control. For instance, the oxidation of related compounds like nitromesitylene to 4-nitro-3,5-dimethylbenzoic acid is achieved using strong oxidizing agents like chromic anhydride (B1165640), demonstrating that the aromatic ring itself can be resistant while substituents are transformed. scispace.com In other cases, such as with 4-methoxy-2:6-dimethylaniline, oxidation with peroxidase and hydrogen peroxide leads to the formation of dimeric structures through coupling reactions, rather than oxidation of the aromatic nucleus itself. scispace.com This suggests that under certain oxidative conditions, functional groups on the ring are more likely to react before the ring is degraded.

Reduction of the aromatic nucleus, for example, through catalytic hydrogenation, would lead to the corresponding cyclohexanecarboxylic acid derivative. However, this typically requires harsh conditions (high pressure and temperature) and specific catalysts. The presence of the carboxylic acid and methoxy groups would influence the stereochemical outcome of such a reduction.

Halogenation (e.g., photochemical bromination of 2,5-dimethylbenzoic acid)

Halogenation of the aromatic ring or the alkyl substituents of this compound can be achieved through various methods. A pertinent example is the photochemical bromination of the closely related 2,5-dimethylbenzoic acid, which serves as a model for radical substitution on the methyl groups. chemrxiv.orgresearchgate.net

Radical bromination selectively targets the benzylic positions of the methyl groups. In a study on the synthesis of an alkyne-functionalized cyclophane, the photochemical radical bromination of 2,5-dimethylbenzoic acid was a key step. chemrxiv.org The reaction is typically performed using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) under irradiation. researchgate.net

The choice of solvent is critical to the reaction's success and selectivity, with alternatives to the toxic carbon tetrachloride (CCl₄) being investigated. chemrxiv.orgresearchgate.net Solvents such as acetonitrile (B52724) (ACN), o-dichlorobenzene (o-DCB), and benzene (B151609) have been explored. researchgate.net While the reaction proceeds in these solvents, the formation of byproducts, including di- and tris-brominated species, can occur. researchgate.net Photochemical initiation, for instance using a 365 nm lamp in ACN, has been shown to favor the formation of the desired mono-brominated product. researchgate.net

| Solvent | Initiation Method | Key Reagents | Observed Products | Ratio (Desired:Byproduct) |

|---|---|---|---|---|

| Acetonitrile (ACN) | Thermal (Reflux) | NBS, AIBN | Mono-brominated, Di-brominated | 76:24 |

| Benzene | Thermal (Reflux) | NBS, AIBN | Mono-brominated, Tris-brominated | 76:24 |

| Acetonitrile (ACN) | Photochemical (365 nm) | NBS, AIBN | Mono-brominated (major) | Major product with trace impurities |

Reactions Involving the Methoxy Group

The methoxy group is generally stable, but its cleavage to yield a phenol (O-demethylation) is a significant transformation. For aryl methyl ethers like this compound, this reaction can be achieved using various reagents.

A common method involves the use of Lewis acids. For example, a process for the regioselective demethylation of the p-methoxy group in 3',4'-dimethoxy or 3',4',5'-trimethoxy benzoic esters utilizes an excess of a Lewis acid like aluminum chloride or aluminum bromide in an organic solvent such as dichloromethane or acetonitrile. google.com This approach is effective for cleaving the methyl ether without affecting other functional groups. google.com The reaction typically proceeds at temperatures ranging from 0–80 °C. google.com

Another methodology for selective demethylation uses a combination of potassium hydroxide (KOH) and ethylene glycol at elevated temperatures (120 °C or 180 °C). This method has been applied to 3,5-dimethoxybenzoic acid to achieve selective demethylation of one methoxy group, demonstrating that the reaction conditions can be tuned to control the extent of demethylation. The choice of reagent and conditions is crucial for achieving selectivity, especially in molecules with multiple methoxy groups or other sensitive functionalities.

Beyond complete removal (demethylation), the methoxy group can potentially undergo other transformations, although these are less common than O-demethylation. In the context of lignin, which is rich in methoxy groups, the methoxy group has been utilized as a methyl source for the N-methylation of anilines in the presence of a lithium iodide catalyst in an ionic liquid. researchgate.net This type of reaction demonstrates the potential for the methyl group of the methoxy substituent to be transferred to a nucleophile under specific catalytic conditions. Applying such a transformation to this compound would require significant adaptation and has not been specifically reported.

Formation of Metal Complexes and Coordination Chemistry

Aromatic carboxylic acids are excellent ligands for coordinating with metal ions due to the ability of the carboxylate group (–COO⁻) to bind in various modes. This compound, upon deprotonation, can act as a ligand for a wide range of metal ions. The closely related 4-methoxy-2-methylbenzoic acid readily forms complexes with several divalent transition metals, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). sigmaaldrich.com

Studies on lanthanide complexes with 2,4-dimethylbenzoic acid, a structural analogue, reveal the versatility of the carboxylate ligand. nih.gov In these complexes, the carboxylate group of the dimethylbenzoate ligand coordinates to the metal centers in several different modes simultaneously, including chelating bidentate, bridging bidentate, and bridging tridentate coordination. nih.gov This multi-modal binding allows for the formation of complex structures, such as dinuclear units that can extend into one-dimensional chains or two-dimensional sheets. nih.govfrontiersin.org

| Coordination Mode | Description | Structural Role |

|---|---|---|

| Chelating Bidentate | Both oxygen atoms of the carboxylate group bind to the same metal ion. | Forms a stable chelate ring. |

| Bridging Bidentate | The two oxygen atoms of the carboxylate group bind to two different metal ions. | Links metal centers to form polynuclear structures (e.g., dimers, chains). |

| Bridging Tridentate | One oxygen atom is terminal to one metal ion while the other oxygen bridges two metal ions. | Facilitates the formation of higher-dimensionality networks. |

Characterization of Metal Complexes

A comprehensive search of scientific literature and chemical databases did not yield specific research findings on the characterization of metal complexes derived from this compound. Consequently, detailed experimental data, including research findings and data tables regarding the coordination chemistry and spectroscopic analysis of its metal complexes, are not available at this time.

While the study of metal complexes of substituted benzoic acids is an active area of chemical research, no published work appears to have focused specifically on the coordination of 4-Methoxy-2,5-dimethylbenzoate with various metal ions. Therefore, information regarding their structural characterization by methods such as X-ray crystallography, or their spectroscopic properties determined by techniques like infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy, remains un-documented in the available scientific literature. Similarly, data from elemental and thermal analyses for these specific compounds have not been reported.

Further research would be necessary to synthesize and characterize metal complexes of this compound to determine their structural and electronic properties.

Medicinal Chemistry and Biological Activity Studies

Antimicrobial and Antifungal Activities

The compound has been evaluated for its efficacy against various microbial and fungal pathogens, demonstrating potential as a lead structure for the development of new antimicrobial agents.

While direct studies on the antibacterial activity of 4-Methoxy-2,5-dimethylbenzoic acid are limited, research on structurally related benzoic acid derivatives provides insights into its potential. For instance, studies on other methoxybenzoic acid derivatives have shown that the position of the methoxy (B1213986) group on the phenyl ring can influence antibacterial efficacy. researchgate.net Some hydrazide-hydrazones of 3-methoxybenzoic acid have demonstrated notable activity against Gram-positive bacteria, particularly Bacillus spp. nih.gov The replacement of hydroxyl groups with methoxy groups in certain phenolic compounds has been observed to impair antibacterial activity against some foodborne pathogens. mdpi.com This suggests that the specific substitution pattern on the benzoic acid core is critical for its antibacterial action. Further research is needed to specifically determine the antibacterial spectrum and efficacy of this compound against a range of bacterial pathogens.

Benzoic acid and its derivatives have long been recognized for their antifungal properties. researchgate.net Research on 2,5-dimethoxybenzoic acid, a closely related compound, showed complete inhibition of spore germination and mycelial growth of Botrytis cinerea and Rhizopus stolonifer at a concentration of 5 x 10⁻³ M. researchgate.net Studies on other benzoic acid derivatives have demonstrated activity against various phytopathogenic fungi, with a notable effect against species of the Fusarium genus. nih.gov The antifungal activity is influenced by the structural features of the derivatives. researchgate.net For example, some studies suggest that the presence of a carboxyl group is important for the antifungal activity of benzoic acid derivatives. nih.gov

Anticancer and Cytotoxic Activities

The cytotoxic potential of this compound and related compounds has been a subject of investigation, with studies exploring their effects on cancer cell lines, including the induction of apoptosis and cell cycle arrest.

The MTT assay is a standard colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds. cabidigitallibrary.orgnih.gov While specific MTT assay data for this compound is not extensively detailed in the provided results, the broader class of methoxy-substituted chalcones and benzoic acid derivatives has been evaluated. For example, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has demonstrated significant antiproliferative activity against human cervical cancer cell lines C-33A, HeLa, and SiHa, with IC50 values of 15.76 ± 1.49 µM, 10.05 ± 0.22 µM, and 18.31 ± 3.10 µM, respectively. nih.gov This indicates that the presence of methoxy and dimethyl groups on a core structure can contribute to cytotoxic effects against cancer cells. The cytotoxic activity of such compounds is often attributed to their ability to interfere with cellular processes essential for proliferation. researchgate.net

Table 1: Cytotoxic Activity of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) on Human Cervical Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| C-33A | 15.76 ± 1.49 |

| HeLa | 10.05 ± 0.22 |

This table is interactive. Click on the headers to sort the data.

Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents exert their effects. Several studies have shown that benzoic acid derivatives and related compounds can induce apoptosis in cancer cells. For instance, certain methyl derivatives of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid have been shown to induce apoptosis in MCF-7 and MDA-MB-468 breast cancer cells, with an associated increase in caspase-3 activity. nih.gov Similarly, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been found to induce apoptosis in human leukemia K562 cells and BEL-7402/5-FU hepatocellular carcinoma cells. researchgate.netnih.gov The induction of apoptosis by these compounds is often linked to the mitochondrial pathway. nih.govmdpi.com

Interference with the cell cycle is another key mechanism of action for many anticancer drugs. nih.gov Benzoic acid derivatives have been shown to induce cell cycle arrest in various cancer cell lines. For example, some derivatives have been found to cause cell cycle arrest at the G2/M phase in breast cancer cells. nih.gov In another study, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) induced G1 cell cycle arrest in BEL-7402/5-FU cells by downregulating cyclin D1 and CDK4. nih.gov It also caused an increase in the number of HeLa cells in the G0/G1 phase. nih.gov These findings suggest that compounds structurally related to this compound can disrupt the normal progression of the cell cycle in cancer cells, thereby inhibiting their proliferation.

Antioxidant Properties

While direct studies on the antioxidant properties of this compound are not extensively available in the reviewed literature, research on structurally related compounds provides insight into the potential antioxidant activity of this chemical family. Studies have been conducted on derivatives such as 2,4-dimethylbenzoylhydrazones, which are synthesized from 2,4-dimethylbenzoylhydrazide. These derivatives have shown notable in vitro antioxidant capabilities.

The antioxidant potential of these hydrazone derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The synthesized compounds displayed a range of scavenging activities, with some showing higher potency than the standard antioxidant, n-propyl gallate. mdpi.com For instance, several dihydroxy-substituted derivatives demonstrated excellent activity, which is attributed to the stability of the resulting radical after scavenging. mdpi.com The superoxide (B77818) anion scavenging activity was also evaluated, with some compounds again showing superior performance compared to the standard. mdpi.com

The table below summarizes the DPPH radical scavenging activity for selected 2,4-dimethylbenzoylhydrazone derivatives.

| Compound | Substitution Pattern | DPPH Scavenging IC50 (µM) |

| 1 | 2-hydroxy | 25.6 |

| 4 | 3,4-dihydroxy | 28.1 |

| 2 | 3-hydroxy | 29.3 |

| 3 | 4-hydroxy | 29.8 |

| 7 | 2,5-dihydroxy | 30.0 |

| 6 | 2,3-dihydroxy | 30.1 |

| n-propyl gallate | Standard | 30.30 |

Data sourced from a study on 2,4-dimethylbenzoylhydrazone derivatives. mdpi.com

These findings suggest that the substituted benzoic acid scaffold can be a promising backbone for the development of new antioxidant agents. mdpi.com

Immunomodulatory Activity

Based on the available scientific literature, there are no specific studies focused on the immunomodulatory activity of this compound.

Mechanism of Biological Action

The mechanism of action for this compound has been explored primarily through studies of its derivatives, which provide a model for its potential biological interactions.

Research into derivatives of 4-methoxybenzyl has revealed interactions with critical cellular pathways, particularly apoptosis. One study on a 2-(4-methoxybenzyl)imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole derivative demonstrated its ability to induce apoptosis, a form of programmed cell death. The mechanism was characterized by the externalization of phosphatidylserine (B164497) and the activation of caspase-3, both of which are hallmarks of the apoptotic process. nih.gov Furthermore, cell cycle analysis indicated that this derivative could interfere with DNA synthesis, leading to an accumulation of cells in the S-phase and G2-M phase, suggesting a blockage of cell division. nih.gov

In a similar vein, derivatives featuring a dimethoxyphenyl group have been shown to regulate the mitochondrial apoptotic pathway to promote cancer cell apoptosis. nih.gov These findings highlight that methoxy-substituted benzene (B151609) rings are a key structural feature in molecules designed to trigger apoptotic signaling.

The dimethoxybenzene moiety, a key feature of this compound, is recognized as a significant motif for achieving selectivity in Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.gov While this specific acid has not been identified as a direct inhibitor, its structural elements are integral to more complex molecules that target the FGFR kinase domain.

Studies have focused on developing potent and selective FGFR inhibitors by incorporating the dimethoxybenzene group into novel scaffolds. nih.gov For example, a series of inhibitors based on a 5H-pyrrolo[2,3-b]pyrazine scaffold demonstrated potent enzymatic activity against FGFR1, with some compounds achieving IC50 values in the nanomolar and even picomolar range. nih.gov The introduction of a 1,5-dichloro-2,4-dimethoxybenzene (B3053032) group into one of these inhibitors resulted in a very potent FGFR1 inhibitor. nih.gov Another study designed irreversible covalent FGFR inhibitors containing a dimethoxyphenyl group that showed potent inhibition of FGFR1 and FGFR4. nih.gov

The table below shows the FGFR1 inhibitory activity of selected compounds featuring a dimethoxybenzene-related scaffold.

| Compound ID | FGFR1 Enzymatic IC50 (nmol/L) | Cellular Antiproliferative Activity (KG1 cell line) |

| Compound 7 | 14.8 ± 3.4 | Potent |

| Compound 8 | 12.0 ± 3.3 | Potent |

| Compound 20 | Single-digit nanomolar | Potent |

| Compound 21 | Single-digit nanomolar | Potent |

| Compound 29 | Picomolar range | Less potent than 20-22 |

Data sourced from a study on dimethoxybenzene FGFR inhibitors. nih.gov Note: These are complex derivatives, not this compound itself.

Molecular docking simulations have been employed to understand how derivatives of this compound might interact with biological targets at a molecular level. In one study, a potent antileukemic derivative, 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazol-5-yl thiocyanate, was analyzed. The docking results showed that this compound binds within the active site of the transforming growth factor-beta (TGF-β) type I receptor kinase domain through strong hydrogen bonding and hydrophobic interactions. nih.gov This provides a structural basis for its observed biological activity.

Docking studies are a common tool for predicting the binding affinity of benzoic acid derivatives against various protein targets, including viral proteases and enzymes involved in inflammation. mdpi.comfip.org These computational methods help in rational drug design by predicting how modifications to the chemical structure will affect binding to a target protein. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies on various derivatives of benzoic acid and related methoxy-containing compounds have generated valuable insights for medicinal chemistry.

For a series of 4-(thiazol-5-yl)benzoic acid derivatives designed as protein kinase CK2 inhibitors, the introduction of a 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety was found to maintain potent inhibitory activity while significantly increasing antiproliferative activity against the A549 lung cancer cell line. nih.gov

In the development of antioxidant 2,4-dimethylbenzoylhydrazones, SAR analysis revealed that the position and number of hydroxyl groups on the aromatic ring were critical for activity. Dihydroxy derivatives, in particular, showed excellent radical scavenging capabilities, with their efficacy depending on the stability of the resulting radical. mdpi.com

SAR studies on chalcones and diarylpentanoids with antitumor properties have shown that the presence of a 3,4,5-trimethoxyphenyl group is often more favorable for antiproliferative activity compared to other substitution patterns like a 4-chlorophenyl group. mdpi.com This underscores the importance of the methoxy substitutions on the phenyl ring for biological effect.

Impact of Substituent Modifications on Biological Efficacy

The biological activity of a compound is intrinsically linked to its chemical structure. In the case of this compound, the nature and position of its substituents—a methoxy group and two methyl groups on the benzoic acid core—are critical determinants of its potential pharmacological effects. While direct studies on this specific molecule are limited, the impact of these functional groups can be inferred from broader research on related aromatic compounds.

The methoxy (-OCH3) group, for instance, is known to influence a molecule's lipophilicity and its ability to form hydrogen bonds. These properties are crucial for how a compound interacts with biological membranes and protein targets. Research on the aldehyde precursor, 4-Methoxy-2,5-dimethylbenzaldehyde (B1293634), suggests that the presence of a methoxy group can contribute to antioxidant effects by enhancing the molecule's capacity to donate electrons and scavenge reactive oxygen species (ROS). It is plausible that the benzoic acid derivative would retain some of this antioxidant potential.

The position of substituents is also a key factor. For example, in a study on betulinic acid derivatives, moving a methoxy group from the 4-position to the 2- or 3-position on a phenyl ring resulted in a twofold decrease in potency against HIV. While this is a different molecular context, it highlights the significant impact of substituent placement on biological activity.

To illustrate the variations in properties based on substituent patterns on a benzoic acid core, the following table presents data for related compounds.

| Compound Name | Molecular Formula | Key Substituents | Noted Properties/Applications |

| 4-Methoxy-2-methylbenzoic acid | C9H10O3 | 4-methoxy, 2-methyl | Intermediate for anti-inflammatory and analgesic drugs. |

| 2,5-Dimethylbenzoic acid | C9H10O2 | 2,5-dimethyl | A dimethylbenzoic acid. |

| 4-Methoxy-2,5-dimethylbenzaldehyde | C10H12O2 | 4-methoxy, 2,5-dimethyl | Precursor to the corresponding benzoic acid; exhibits some antimicrobial properties. |

This table is for comparative purposes and highlights the limited direct research on the target compound.

Design and Synthesis of Biologically Active Analogs

This compound serves as a chemical intermediate, or building block, for the synthesis of more complex molecules. This is a common role for specialized benzoic acid derivatives in medicinal chemistry. Patent literature demonstrates the use of this compound as a starting material in multi-step synthetic pathways to create novel compounds with potential therapeutic applications. google.com

For example, it can be used in reactions where the carboxylic acid group is modified or where it serves as a scaffold to which other functional groups are added. The oxidation of its precursor, 4-Methoxy-2,5-dimethylbenzaldehyde, is a direct route to obtaining this compound. The resulting acid can then undergo further reactions, such as esterification, to produce derivatives like this compound ethyl ester.

The design of new analogs would likely involve modifying the substituents on the aromatic ring or altering the carboxylic acid group to explore how these changes affect biological activity. The general synthetic accessibility of this compound makes it a viable starting point for creating libraries of related compounds for screening in drug discovery programs.

| Precursor/Derivative | Molecular Formula | Role in Synthesis |

| 4-Methoxy-2,5-dimethylbenzaldehyde | C10H12O2 | Starting material for the synthesis of this compound via oxidation. |

| This compound | C10H12O3 | Intermediate in the synthesis of more complex molecules. google.com |

| This compound ethyl ester | C12H16O3 | An ester derivative of the parent acid. |

This table illustrates the role of this compound and its related compounds in chemical synthesis.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of 4-Methoxy-2,5-dimethylbenzoic acid. These methods allow for a detailed examination of the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. Studies on similar substituted benzoic acids often employ DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to achieve accurate structural parameters. researchgate.netorientjchem.orgnih.gov The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Electronic structure analysis delves into the distribution of electrons within the molecule, offering insights into its reactivity and stability. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more likely to be reactive. For aromatic compounds like this compound, the electron-donating methoxy (B1213986) and methyl groups are expected to influence the electron density of the benzene (B151609) ring and the carboxylic acid moiety.

Molecular Electrostatic Potential (MEP) maps are another valuable tool in electronic structure analysis. These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and methoxy groups, highlighting these as sites for electrophilic attack. Conversely, the hydrogen atom of the carboxyl group would exhibit a positive potential, indicating a site for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The data in this table is hypothetical and serves as a representative example of what would be obtained from quantum chemical calculations based on trends observed in similar molecules.

Quantum chemical calculations can accurately predict spectroscopic parameters, which are invaluable for the identification and characterization of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for substituted benzoic acids have been shown to correlate well with experimental data. dergipark.org.trdergipark.org.tr

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). dergipark.org.tr These calculations, often performed in conjunction with a solvent model to mimic experimental conditions, can help assign peaks in the experimental NMR spectrum and provide a deeper understanding of the electronic environment of each atom.

Theoretical IR spectra are typically computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching and bending of bonds. Scaling factors are often applied to the calculated frequencies to correct for approximations in the computational methods and to improve agreement with experimental spectra. The predicted IR spectrum can aid in the assignment of experimental absorption bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the methoxy and carboxylic acid groups, and various aromatic C-H and C-C vibrations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3500-3300 |

| Carboxylic Acid | C=O Stretch | 1720-1700 |

| Methoxy Group | C-H Stretch (asymmetric) | 2980-2950 |

| Methoxy Group | C-H Stretch (symmetric) | 2850-2820 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

Note: The data in this table is hypothetical and serves as a representative example based on typical vibrational frequencies for these functional groups and computational studies of similar molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational flexibility are the rotation of the carboxylic acid group and the methoxy group relative to the benzene ring.

Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers. This is often done by systematically rotating specific dihedral angles and calculating the energy at each step. Studies on substituted benzoic acids have revealed that the orientation of the carboxylic acid group can be influenced by intramolecular hydrogen bonding and steric interactions with adjacent substituents. ucl.ac.ukresearchgate.netacs.org The presence of methyl groups ortho to the methoxy and carboxylic acid groups in this compound would likely introduce steric hindrance, influencing the preferred rotational conformations of these functional groups. The relative energies of different conformers can be calculated to determine their populations at a given temperature.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein. These methods are fundamental in drug discovery and molecular biology for understanding ligand-protein interactions. nih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring them based on their predicted binding affinity.

For this compound, a hypothetical docking study could explore its interaction with a relevant protein target. The interactions would likely involve hydrogen bonds between the carboxylic acid group of the ligand and polar amino acid residues in the protein's active site. researchgate.net The methoxy and methyl groups, as well as the aromatic ring, could engage in hydrophobic and van der Waals interactions with nonpolar residues. nih.gov Pi-stacking interactions between the benzene ring of the ligand and aromatic residues of the protein (e.g., phenylalanine, tyrosine, tryptophan) could also contribute to binding. researchgate.net

Binding affinity, often expressed as a binding free energy (ΔG) or an inhibition constant (Ki), can be estimated using scoring functions within the docking software. jpmsonline.com More accurate predictions can be obtained using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which incorporate solvation effects. rsc.org

Table 3: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Parameter | Value | Significance |

| Binding Affinity (ΔG) | -7.5 kcal/mol | A negative value indicates a favorable binding interaction. The more negative the value, the stronger the binding. |

| Predicted Inhibition Constant (Ki) | 5.2 µM | A measure of the concentration of the ligand required to inhibit the protein's activity by 50%. |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | Amino acids in the protein's binding site that form significant interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking | The nature of the chemical interactions that stabilize the ligand-protein complex. |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information obtained from a molecular docking study.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interaction. MD simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes in both the ligand and the protein upon binding. nih.gov

Upon binding of this compound to a protein, both the ligand and the protein may undergo conformational adjustments to achieve an optimal fit, a phenomenon known as "induced fit". MD simulations can reveal how the ligand settles into the binding pocket and how the protein's structure adapts. This can involve movements of amino acid side chains or even larger-scale motions of protein domains. nih.gov Analyzing the trajectory of an MD simulation can provide insights into the stability of the ligand-protein complex and the specific interactions that are maintained over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

The development of predictive QSAR models involves a dataset of compounds with known biological activities. For instance, in studies of benzoic acid derivatives, these activities could be their potential as antimicrobial or anti-inflammatory agents. The process typically involves calculating a wide range of molecular descriptors for each compound in the dataset. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then employed to build a model that correlates a selection of these descriptors with the observed biological activity.

For example, in QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis, models have been developed that demonstrate a correlation between physicochemical properties and inhibitory activity. nih.gov Similarly, QSAR analyses of p-aminobenzoic acid (PABA) derivatives have been used to create models that predict their antimicrobial potential. chitkara.edu.in These predictive models are crucial in medicinal chemistry for prioritizing the synthesis of novel compounds with potentially enhanced therapeutic effects. The robustness and predictive power of these models are typically assessed through internal and external validation techniques.

A critical outcome of QSAR modeling is the identification of molecular descriptors that are most influential in determining the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. In studies of various benzoic acid derivatives, certain descriptors have been consistently identified as significant.

For instance, research on benzoylaminobenzoic acid derivatives has highlighted the importance of hydrophobicity, molar refractivity, and aromaticity for their inhibitory activity. nih.gov In another study on p-aminobenzoic acid derivatives, electronic parameters such as the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO) were found to be dominant in explaining their antimicrobial activity. chitkara.edu.in The identification of these key descriptors provides valuable insights into the mechanism of action and helps in the rational design of new derivatives with improved activity. For this compound, it can be hypothesized that a combination of its electronic properties (influenced by the methoxy and carboxylic acid groups) and steric/hydrophobic properties (from the dimethyl substitutions) would be key determinants of its biological activity.

Table 1: Key Molecular Descriptors in QSAR Studies of Benzoic Acid Derivatives

| Descriptor Category | Descriptor Example | Potential Influence on Activity |

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | Relates to the ability of a molecule to accept electrons. |

| Total Energy (Te) | Reflects the overall stability of the molecule. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

| Steric/Topological | Molar Refractivity | Relates to the volume of the molecule and its polarizability. |

| Aromaticity | The presence and nature of aromatic rings can influence binding to biological targets. |

Thermodynamic Property Calculations (e.g., enthalpies of formation)

Computational chemistry provides powerful tools for the calculation of various thermodynamic properties of molecules, such as the enthalpy of formation. These calculations are often performed using quantum mechanical methods like Density Functional Theory (DFT). While specific experimental or computational thermodynamic data for this compound is scarce in the literature, data for the closely related compound, 4-Methoxybenzoic acid (p-Anisic acid), is available and can provide an illustrative example of the types of properties that can be determined.

The enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. Computational methods can predict these values, which are crucial for understanding the stability and reactivity of a compound. For instance, the enthalpy of formation in the gas phase (ΔfH°gas) and the solid phase (ΔfH°solid) can be calculated. Other related properties that are often computed include the enthalpy of sublimation (ΔsubH°) and the enthalpy of combustion (ΔcH°solid). These theoretical calculations complement experimental thermochemical studies and are valuable in fields ranging from materials science to drug design.

Table 2: Calculated Thermodynamic Properties for 4-Methoxybenzoic acid

| Thermodynamic Property | Symbol | Value (kJ/mol) | Phase |

| Enthalpy of Formation | ΔfH° | -438.9 ± 3.4 | Gas |

| Enthalpy of Formation | ΔfH° | -550.8 ± 3.2 | Solid |

| Enthalpy of Combustion | ΔcH° | -3860.1 ± 2.9 | Solid |

| Enthalpy of Sublimation | ΔsubH° | 111.9 ± 1 | - |

Note: The data presented in this table is for 4-Methoxybenzoic acid, a structurally related compound to this compound, and is provided for illustrative purposes.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic separation is fundamental to the analysis of 4-Methoxy-2,5-dimethylbenzoic acid, allowing for its isolation from other components in a mixture. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques.